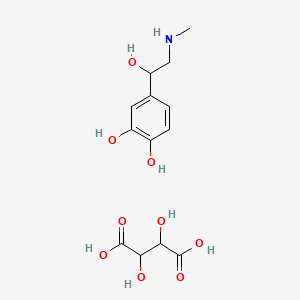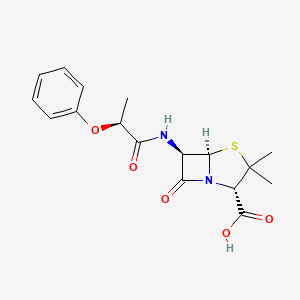
Simarubaceae
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The Simaroubaceae family includes 32 genera and more than 170 species of trees and shrubs with a pantropical distribution . This family is characterized by the presence of quassinoids, which are secondary metabolites responsible for a wide spectrum of biological activities such as antitumor, antimalarial, antiviral, insecticide, feeding deterrent, amebicide, antiparasitic, and herbicidal properties . The principal geographical distribution center is located in tropical America, extending to Africa, Madagascar, and regions of Australia .
准备方法
The preparation of compounds from the Simaroubaceae family involves the extraction and isolation of quassinoids and other bioactive compounds from various parts of the plants, including the stem bark, root bark, and leaves . The extraction process typically involves the use of solvents such as ethanol, chloroform, methanol, and water . The extracts are then subjected to various chromatographic techniques to isolate and purify the desired compounds
化学反应分析
Compounds from the Simaroubaceae family undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are typically quassinoids and other triterpenoid compounds . These reactions are often carried out under controlled conditions to ensure the desired products are obtained with high purity and yield .
科学研究应用
Compounds from the Simaroubaceae family have a wide range of scientific research applications. In chemistry, they are studied for their unique chemical structures and reactivity . In biology and medicine, these compounds are investigated for their potential therapeutic properties, including anticancer, antimalarial, and antimicrobial activities . For example, simalikalactone D, a quassinoid isolated from Simarouba tulae, has shown significant anticancer activity against various cancer cell lines . In industry, these compounds are explored for their potential use as natural insecticides and herbicides .
作用机制
The mechanism of action of quassinoids, the primary bioactive compounds in the Simaroubaceae family, involves multiple molecular targets and pathways . Quassinoids have been shown to inhibit phosphoribosyl pyrophosphate aminotransferase, an enzyme involved in the de novo purine synthesis pathway . They also induce mitochondrial membrane depolarization, activate caspase-3, and alter microtubule dynamics . These mechanisms contribute to their anticancer and antimalarial activities .
相似化合物的比较
Compounds from the Simaroubaceae family are unique due to their exclusive triterpenoid structures, particularly quassinoids . Similar compounds can be found in other plant families such as Rutaceae and Meliaceae, which also contain triterpenoid compounds . the specific structures and biological activities of quassinoids set them apart from other triterpenoids . For example, while both quassinoids and limonoids (found in Rutaceae) are derived from triterpenes, quassinoids have distinct structural features and biological activities .
Similar Compounds
- Limonoids (found in Rutaceae)
- Triterpenoids (found in Meliaceae)
- Alkaloids (found in various plant families)
属性
CAS 编号 |
1448-23-3 |
|---|---|
分子式 |
C25H36O10 |
分子量 |
496.5 g/mol |
IUPAC 名称 |
[(1S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C25H36O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-18,20,26-28,31-32H,6,8-9H2,1-5H3/t11-,12+,13+,14-,15-,16-,17-,18-,20-,22?,23-,24+,25?/m1/s1 |
InChI 键 |
LZKVXMYVBSNXER-WURNOSHGSA-N |
SMILES |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(C=C5C)O)O)C)OC1=O)O)O)C)O |
手性 SMILES |
CCC(C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H](C3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H]([C@H](C=C5C)O)O)C)OC1=O)O)O)C)O |
规范 SMILES |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(C=C5C)O)O)C)OC1=O)O)O)C)O |
外观 |
Solid powder |
熔点 |
250 - 255 °C |
物理描述 |
Solid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
1800 mg/L @ 25 °C (exp) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Glaucarubin; Glaumeba; MK-53; MK53; MK 53 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671512.png)

![(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671514.png)
